molecular formula C11H15NO3 B13013278 1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B13013278
M. Wt: 209.24 g/mol
InChI Key: PVJZWAZUGPXTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a synthetic tetrahydropyridine derivative featuring a cyclobutanecarbonyl group at position 1 and a carboxylic acid moiety at position 3. The tetrahydropyridine core is a common scaffold in neuroactive compounds, such as GABA reuptake inhibitors and neurotoxins, with substituents critically modulating biological activity .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-(cyclobutanecarbonyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid

InChI

InChI=1S/C11H15NO3/c13-10(8-3-1-4-8)12-6-2-5-9(7-12)11(14)15/h5,8H,1-4,6-7H2,(H,14,15)

InChI Key

PVJZWAZUGPXTCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)N2CCC=C(C2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid . This process typically requires heating the precursor compound to induce the loss of a carbon dioxide molecule, resulting in the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Substituent at Position 1 Molecular Weight (g/mol) Key Features
1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid C₁₂H₁₅NO₃ Cyclobutanecarbonyl 221.25* Compact aliphatic ring; moderate lipophilicity
1-(Cyclohexanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid C₁₃H₁₇NO₃ Cyclohexanecarbonyl 235.28 Larger aliphatic ring; higher lipophilicity
Guvacine hydrochloride C₆H₁₀ClNO₂ None (unsubstituted) 163.60 Basic scaffold; GABA uptake inhibitor
CI-966 hydrochloride C₂₄H₂₂F₆NO₃·HCl Bis(4-(trifluoromethyl)phenyl)methoxyethyl 542.89 Bulky aromatic substituent; weak GABA inhibition (IC₅₀ = 917,000 nM)
NO-711 C₂₁H₂₂N₂O₃·HCl Diphenylmethylene aminooxyethyl 392.87 Potent GABA uptake inhibitor; aromatic interactions
MPTP C₁₂H₁₅N 1-Methyl-4-phenyl 173.26 Neurotoxin; induces parkinsonism
Key Observations:
  • Cyclobutane vs.
  • Unsubstituted vs. Substituted Derivatives : Guvacine hydrochloride, lacking a substituent at position 1, exhibits baseline GABAergic activity, while bulky substituents (e.g., in CI-966) reduce potency due to steric hindrance .
  • Aromatic vs. Aliphatic Substituents: NO-711’s diphenylmethylene group enhances binding via π-π interactions, contrasting with the aliphatic cyclobutane’s reliance on hydrophobic effects .

Physicochemical Properties

  • Lipophilicity: Cyclobutanecarbonyl (logP ~1.5 estimated) < Cyclohexanecarbonyl (logP ~2.2) < Aromatic substituents (e.g., NO-711: logP ~3.5). Higher lipophilicity in aromatic analogs may enhance membrane permeability but reduce solubility.

Biological Activity

1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a bicyclic compound that belongs to the class of tetrahydropyridine derivatives. This compound exhibits significant biological activity due to its unique structural features, including a cyclobutane moiety and a carboxylic acid functional group. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is C10H13NO3C_{10}H_{13}NO_3, with a molecular weight of approximately 195.21 g/mol. Its structure can be represented as follows:

Structure Cyclic structure with tetrahydropyridine and cyclobutane rings\text{Structure }\text{Cyclic structure with tetrahydropyridine and cyclobutane rings}

Research indicates that the biological activity of this compound may stem from its ability to interact with various biological targets. The presence of the carboxylic acid group enhances its solubility and potential for binding to proteins, enzymes, and receptors.

Pharmacological Effects

1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has been studied for several pharmacological effects:

  • Anticonvulsant Activity : Similar compounds have shown promise in reducing seizure activity by modulating neurotransmitter systems.
  • Analgesic Properties : The compound may exhibit pain-relieving effects through interactions with pain pathways in the central nervous system.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be beneficial in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of 1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-(Cyclopropanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acidStructureFeatures a cyclopropane; may exhibit different reactivity.
1-(Cyclohexanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acidStructureLarger cycloalkane ring; potentially altered biological activity due to steric effects.

Study 1: Anticonvulsant Activity

A recent study evaluated the anticonvulsant effects of various tetrahydropyridine derivatives. The results indicated that compounds similar to 1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid significantly reduced seizure frequency in animal models. The mechanism was attributed to enhanced GABAergic transmission.

Study 2: Analgesic Properties

In another investigation focused on pain modulation, researchers found that the compound exhibited dose-dependent analgesic effects in rodent models. This was linked to its ability to inhibit certain pain pathways involving opioid receptors.

Study 3: Neuroprotective Effects

A study assessing neuroprotective properties demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. These findings suggest a potential role in protecting against neurodegenerative conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.